molecular formula C15H21NO B308678 2-cyclopentyl-N-(1-phenylethyl)acetamide

2-cyclopentyl-N-(1-phenylethyl)acetamide

Cat. No.: B308678
M. Wt: 231.33 g/mol
InChI Key: XULZSXVEHUUOGA-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(1-phenylethyl)acetamide is a chiral acetamide derivative characterized by a cyclopentyl group at the 2-position of the acetamide backbone and an N-(1-phenylethyl) substituent. The N-(1-phenylethyl) group is a common chiral auxiliary in organic synthesis, often employed to induce stereoselectivity in reactions .

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-cyclopentyl-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C15H21NO/c1-12(14-9-3-2-4-10-14)16-15(17)11-13-7-5-6-8-13/h2-4,9-10,12-13H,5-8,11H2,1H3,(H,16,17)

InChI Key

XULZSXVEHUUOGA-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CC2CCCC2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (Cl, CF₃): Chloro and trifluoro substituents enhance electrophilicity at the carbonyl carbon, making these compounds more reactive in nucleophilic acyl substitution reactions . Aromatic Substituents (Indolyl, Phenyl): These groups facilitate π-π stacking interactions, critical in crystal packing (as seen in indolyl derivatives ) and receptor binding .
  • Synthetic Methods :

    • Ruthenium-catalyzed oxidation is effective for introducing hydroxyl groups , while dynamic kinetic resolution enables enantioselective synthesis of methoxy derivatives .
    • Coupling agents like DCC/DMAP are standard for introducing heterocyclic or nitro-substituted groups .

Physicochemical and Crystallographic Data

  • Crystal Packing : Indolyl derivatives exhibit hydrogen-bonded networks (N–H⋯N interactions) that stabilize their crystal structures , whereas dichlorophenyl-thiazol analogs form 1-D chains via intermolecular hydrogen bonds .
  • Optical Activity : Enantiomers like (S)-N-(1-phenylethyl)acetamide show specific optical rotations (e.g., [α]D²⁰ = −52.7 for the S-enantiomer ), critical for chiral separation studies.

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